

Technical Guide: Glutaryl-Gly-Arg-AMC HCl

Structure & Cleavage Mechanics

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Compound of Interest

Compound Name: *Glutaryl-gly-arg-amc hcl*

CAS No.: *103213-40-7*

Cat. No.: *B008755*

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Executive Summary

Glutaryl-Gly-Arg-AMC HCl is a high-purity, fluorogenic peptide substrate designed for the kinetic analysis of trypsin-like serine proteases, with a distinct specificity for Urokinase-type Plasminogen Activator (uPA). Its utility lies in the precise cleavage of the amide bond between the C-terminal Arginine and the 7-amino-4-methylcoumarin (AMC) fluorophore. This guide details the molecular architecture, cleavage thermodynamics, and a validated protocol for enzymatic assays, ensuring reproducibility in drug discovery and biochemical characterization.

Part 1: Chemical Architecture & Molecular Logic

The substrate consists of four distinct functional modules, each engineered for a specific biochemical purpose.

Structural Breakdown

Component	Chemical Identity	Function
N-Cap	Glutaryl (Glt)	A 5-carbon dicarboxylic acid linker (). It acylates the N-terminus, blocking aminopeptidase degradation and increasing aqueous solubility via its terminal carboxylate charge.
Spacer	Glycine (Gly)	Provides conformational flexibility, allowing the active site of the enzyme to access the scissile bond without steric hindrance.
Recognition	Arginine (Arg)	The P1 residue. uPA is a serine protease with a deep S1 pocket containing an Aspartate residue (Asp189 in chymotrypsin numbering), which forms a salt bridge with the positively charged Guanidinium group of Arginine.
Reporter	AMC	7-Amino-4-methylcoumarin.[1][2][3][4] A fluorophore that is non-fluorescent (or weakly blue) when amide-bonded but highly fluorescent (blue-cyan) when released.
Salt Form	HCl	Hydrochloride salt.[3] Enhances the stability and solubility of the Guanidinium group on the Arginine.

The Cleavage Site

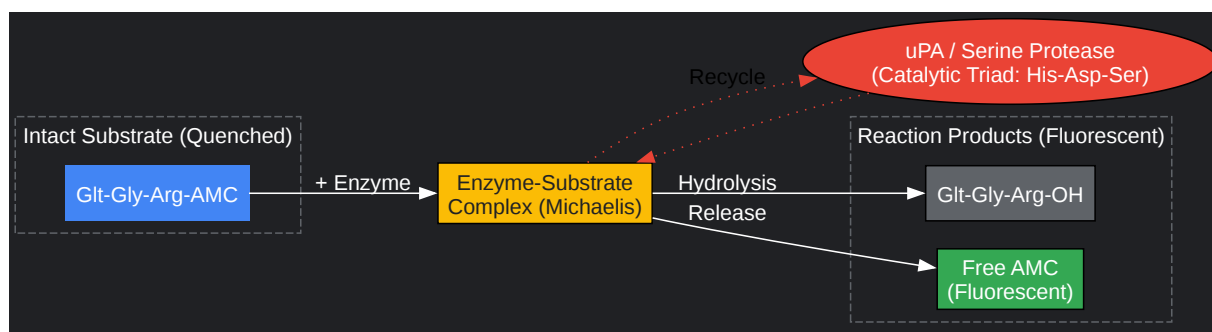
The scissile bond is the amide linkage connecting the carbonyl carbon of Arginine (Arg) and the exocyclic amino nitrogen of the AMC ring.

Mechanism of Fluorescence:

- Intact State: The electron lone pair on the AMC nitrogen is delocalized into the peptide bond, quenching fluorescence (Peptide-AMC).
- Cleaved State: Proteolysis breaks this bond. The lone pair is restored to the coumarin system, enabling a strong intramolecular charge transfer (ICT) upon excitation, resulting in intense fluorescence.

Part 2: Visualizing the Mechanism

The following diagram illustrates the enzymatic hydrolysis pathway and the resulting signal generation.



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Figure 1: The catalytic cycle of Glutaryl-Gly-Arg-AMC hydrolysis. The enzyme recognizes the Arg residue, forms a complex, and hydrolyzes the amide bond, releasing the fluorescent AMC reporter.

Part 3: Enzymatic Specificity & Kinetics

While uPA (Urokinase) is the primary target, researchers must be aware of cross-reactivity profiles to ensure assay validity.

- Primary Target: uPA (High specificity due to the Gly-Arg sequence preference).
- Secondary Targets:
 - tPA (Tissue Plasminogen Activator): Will cleave this substrate, though often with different kinetic efficiency ().
 - Trypsin: As a broad-spectrum protease, trypsin will rapidly cleave at the Arg site. Use trypsin inhibitors (e.g., Soybean Trypsin Inhibitor) if contamination is suspected in complex lysates.
- Kinetic Parameters:
 - : Typically in the range of 50–200 μM for uPA, depending on buffer ionic strength and pH.
 - Excitation Max: 360–380 nm^[2]
 - Emission Max: 440–460 nm^{[2][3][5]}

Part 4: Validated Experimental Protocol

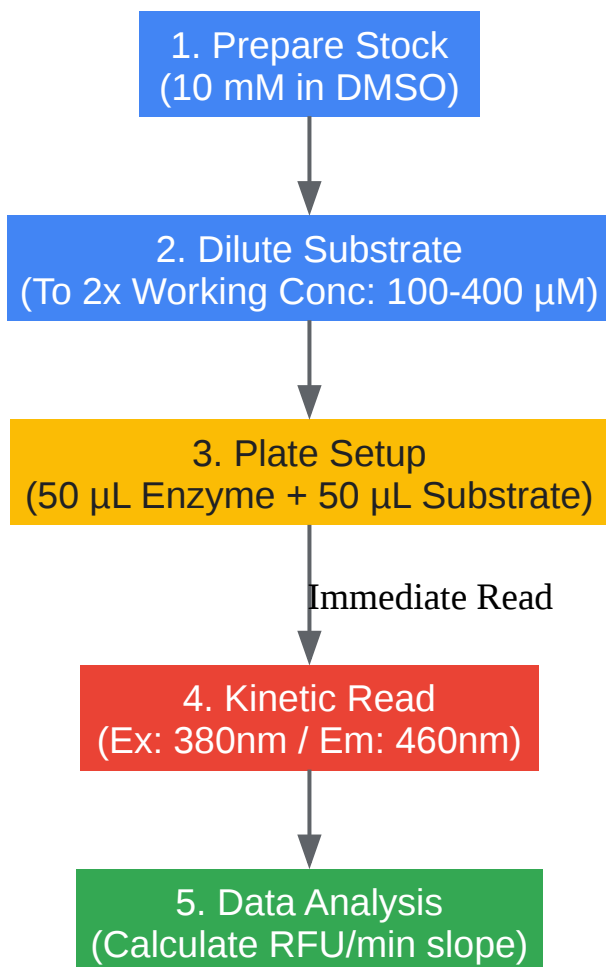
This protocol is designed for a 96-well microplate format using a fluorescence plate reader.

Reagent Preparation

- Assay Buffer: 50 mM Tris-HCl, pH 8.8, 0.01% Tween-20 (to prevent surface adsorption).
 - Note: BSA (0.1%) can be added for enzyme stability but may increase background if impure.
- Substrate Stock (10 mM): Dissolve 1 mg of **Glutaryl-Gly-Arg-AMC HCl** (MW ~500-600 g/mol depending on hydration/salt) in high-grade DMSO.
 - Storage: Aliquot and store at -20°C. Protect from light.

- Enzyme Solution: Dilute uPA to ~10-100 nM in Assay Buffer just prior to use.

Assay Workflow Diagram



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Figure 2: Step-by-step workflow for the fluorometric uPA activity assay.

Step-by-Step Procedure

- Blank Setup: Add 50 μ L of Assay Buffer to "Blank" wells.
- Enzyme Addition: Add 50 μ L of diluted uPA enzyme to "Test" wells.
- Substrate Initiation: Add 50 μ L of 200 μ M Substrate Solution (diluted from DMSO stock into Assay Buffer) to all wells. Final concentration = 100 μ M.

- Measurement: Immediately place in a pre-warmed (37°C) fluorescence plate reader.
- Kinetics: Measure fluorescence every 30-60 seconds for 20-30 minutes.
 - Excitation: 380 nm
 - Emission: 460 nm^{[2][3][5]}
 - Gain: Set such that the highest standard (if used) is ~80% of max signal.

Part 5: Data Analysis & Troubleshooting

Calculating Enzyme Activity^{[3][6]}

- Plot Data: Graph Relative Fluorescence Units (RFU) vs. Time (min).
- Determine Slope: Identify the linear range of the reaction (usually the first 5-10 minutes). Calculate the slope ().
- Subtract Background: Subtract the slope of the "No Enzyme" blank from the "Test" slope.
- Quantification: Use an AMC standard curve to convert RFU to picomoles of product released.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
High Background	Spontaneous hydrolysis or free AMC in stock.	Check stock purity. Ensure pH is not > 9.0. Store stock in darkness.[5]
Non-Linear Rate	Substrate depletion or Enzyme instability.	Reduce enzyme concentration. Add 0.1% BSA to buffer.
Inner Filter Effect	Substrate concentration too high (>200 μ M).	High absorbance of the substrate at 380nm can block excitation. Dilute substrate.[6]
Low Signal	Wrong filter set or pH mismatch.	Verify Ex/Em 380/460.[2] Ensure pH is optimized for uPA (pH 8.8 is optimal).

References

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